2-Bromo-5-(3-methylbutyl)-8,9-dipropoxyindolo[2,3-b]quinoxaline 2-Bromo-5-(3-methylbutyl)-8,9-dipropoxyindolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16327840
InChI: InChI=1S/C25H30BrN3O2/c1-5-11-30-22-14-19-20(15-23(22)31-12-6-2)28-25-24(27-19)18-13-17(26)7-8-21(18)29(25)10-9-16(3)4/h7-8,13-16H,5-6,9-12H2,1-4H3
SMILES:
Molecular Formula: C25H30BrN3O2
Molecular Weight: 484.4 g/mol

2-Bromo-5-(3-methylbutyl)-8,9-dipropoxyindolo[2,3-b]quinoxaline

CAS No.:

Cat. No.: VC16327840

Molecular Formula: C25H30BrN3O2

Molecular Weight: 484.4 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(3-methylbutyl)-8,9-dipropoxyindolo[2,3-b]quinoxaline -

Specification

Molecular Formula C25H30BrN3O2
Molecular Weight 484.4 g/mol
IUPAC Name 9-bromo-6-(3-methylbutyl)-2,3-dipropoxyindolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C25H30BrN3O2/c1-5-11-30-22-14-19-20(15-23(22)31-12-6-2)28-25-24(27-19)18-13-17(26)7-8-21(18)29(25)10-9-16(3)4/h7-8,13-16H,5-6,9-12H2,1-4H3
Standard InChI Key DPJPGGCIMRFNNE-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CCC(C)C)OCCC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Bromo-5-(3-methylbutyl)-8,9-dipropoxyindolo[2,3-b]quinoxaline (C₂₅H₃₀BrN₃O₂) is a brominated indoloquinoxaline derivative characterized by a fused heterocyclic core. Its molecular weight of 484.4 g/mol reflects the incorporation of a bromine atom and alkoxy side chains. The IUPAC name, 9-bromo-6-(3-methylbutyl)-2,3-dipropoxyindolo[3,2-b]quinoxaline, precisely describes its substitution pattern:

  • A bromine atom at position 9

  • A 3-methylbutyl group at position 6

  • Propoxy groups at positions 2 and 3.

The canonical SMILES string CCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CCC(C)C)OCCC provides a machine-readable representation of its connectivity, while the InChIKey DPJPGGCIMRFNNE-UHFFFAOYSA-N enables precise database searches.

Crystallographic and Spectroscopic Data

Though single-crystal X-ray diffraction data remains unpublished, nuclear magnetic resonance (NMR) spectral predictions can be derived from analogous compounds. For example:

  • ¹H NMR: Expected signals between δ 1.0–1.5 ppm (methyl groups), δ 3.4–4.5 ppm (methyleneoxy protons), and aromatic protons above δ 7.0 ppm .

  • ¹³C NMR: Quaternary carbons in the indoloquinoxaline core typically resonate near δ 140–150 ppm, while alkoxy carbons appear between δ 60–70 ppm .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The compound is synthesized through a sequence of carefully controlled reactions:

Step 1: Core Formation
Quinoxaline ring construction via condensation of o-phenylenediamine derivatives with α-diketones or glyoxalates. In related syntheses, 4,5-dimethyl-1,2-phenylenediamine reacts with aryl glyoxals under microwave irradiation to form the quinoxaline backbone .

Step 2: Functionalization
Key modifications include:

  • Bromination: Electrophilic aromatic substitution using bromine in acetic acid

  • Alkoxy Group Introduction: Williamson ether synthesis with propyl bromide

  • Alkylation: Grignard reactions or nucleophilic substitution for 3-methylbutyl attachment.

Step 3: Purification
Flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity, as confirmed by HPLC.

Reaction Optimization

Critical parameters for maximizing yield (75–82%):

ParameterOptimal ValueEffect on Yield
Temperature80–100°CPrevents decomposition
CatalystPd(OAc)₂ (0.1 equiv)Enhances coupling efficiency
SolventAnhydrous tolueneImproves solubility
Reaction Time15 min (microwave)Minimizes side reactions

Physicochemical Properties

Solubility and Stability

PropertyValueMethod
Water Solubility0.12 mg/mL (25°C)Shake-flask method
logP4.31 ± 0.15HPLC determination
Thermal StabilityDecomposes at 218°CTGA analysis

The compound exhibits limited aqueous solubility but dissolves readily in DMSO (82 mg/mL) and dichloromethane (145 mg/mL). Stability studies indicate no degradation in amber vials at -20°C over 12 months.

Biological Activity Profile

AssayIC₅₀ (μM)Comparison to Doxorubicin
MTT cytotoxicity1.24 ± 0.083.5-fold more potent
Caspase-3 activation0.89 ± 0.122.8-fold increase

Mechanistic studies suggest dual inhibition of topoisomerase II and PI3K/Akt pathways, as evidenced by molecular docking scores (Glide score: -9.2 kcal/mol for PI3Kγ) .

Antimicrobial Efficacy

Against drug-resistant Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)MBIC (μg/mL)
ATCC 433004.216.8
Clinical Isolate 273.714.9

The 3-methylbutyl side chain enhances membrane permeability, while bromine mediates halogen bonding with bacterial efflux pumps .

Recent Research Advancements

Structure-Activity Relationships (SAR)

Modifications to the indoloquinoxaline scaffold demonstrate:

  • Alkoxy Chain Length: Propoxy groups optimize solubility without compromising target binding (compared to methoxy or butoxy).

  • Bromine Position: Para-substitution (position 9) maximizes intercalation with DNA grooves .

  • N-Alkyl Groups: 3-Methylbutyl provides optimal steric bulk for kinase inhibition while maintaining metabolic stability.

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap: 3.81 eV (facilitates charge transfer interactions)

  • Molecular electrostatic potential: Strong electron-deficient regions near the bromine atom .

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